N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, which is further substituted with a benzyl group and a butyl chain.
Mechanism of Action
Target of Action
The primary targets of N-benzyl-2-(3-butyl-2,4-dioxo-1It is known that pyridopyrimidine derivatives, which share a similar structure, have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes that result in therapeutic effects .
Biochemical Pathways
Similar compounds have been shown to have biological potential and have been studied in the development of new therapies .
Result of Action
Compounds with similar structures have shown therapeutic potential in various areas, including antiviral, antimicrobial, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound.
Preparation Methods
The synthesis of N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine ring: This step involves the condensation of the benzofuran derivative with suitable amines or nitriles.
Substitution reactions: The benzyl and butyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and butyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or butyl groups, using reagents like alkyl halides or sulfonates.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, yielding the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a probe to study the interactions of benzofuro[3,2-d]pyrimidine derivatives with biological targets, such as proteins and nucleic acids.
Chemical Biology: Researchers use the compound to investigate the mechanisms of action of benzofuro[3,2-d]pyrimidine derivatives and their effects on cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
- N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)propionamide : Similar structure but with a propionamide group instead of an acetamide group.
- N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)butyramide : Similar structure but with a butyramide group instead of an acetamide group.
The uniqueness of N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide lies in its specific substitutions and the resulting biological activities, which may differ from those of its analogues.
Properties
IUPAC Name |
N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-3-13-25-22(28)21-20(17-11-7-8-12-18(17)30-21)26(23(25)29)15-19(27)24-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQXUXCAOCQCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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